
Aspoxicillin
概要
説明
アスポキシシリンは、β-ラクタム系に属する抗生物質です。 他のβ-ラクタム系抗生物質に対して耐性を示す脆弱類連鎖球菌を含むグラム陽性菌およびグラム陰性菌に対して高い活性を示すペニシリンの注射剤です 。 アスポキシシリンは日本で使用が承認されており、その広域スペクトル抗菌作用で知られています .
2. 製法
アスポキシシリンの製造には、いくつかの合成経路と反応条件が用いられます。 その一例として、以下の手順が挙げられます :
- 得られたD-アスパラギン酸メチルエステル塩酸塩をエタノール中でトリエチルアミンと反応させて、D-アスパラギン酸メチルエステル前駆体を得ます。
- D-アスパラギン酸メチルエステル前駆体を室温でメチルアミン水溶液と反応させて、アスパラギン酸ホルムアミドを生成します。
- アスパラギン酸ホルムアミド、エチルアセト酢酸、水酸化カリウムをイソプロパノール中で反応させて、ジエン塩(D-2-アミノ-3N-メチルアミノオキソプロピオン酸ジエンホルムアミド)を生成します。
- ジエン塩をピリジン触媒下、アセトン中でピバロイルクロリドと反応させて、活性酸無水物を得ます。
- 活性酸無水物を縮合させ、さらに脱酸処理により保護することで、アスポキシシリンの粗製物を得ます。
D-アスパラギン酸: 低温で、硫酸クロリドとカルビノールの混合物にD-アスパラギン酸を加えて、D-アスパラギン酸メチルエステル塩酸塩を調製します。
この方法は、安価で入手しやすい試薬を使用し、毒性が低く、環境への影響も低いため、安定でシンプルな技術操作と高収率が得られるという利点があります .
準備方法
The preparation of Aspoxicillin involves several synthetic routes and reaction conditions. One method includes the following steps :
- The obtained D-aspartic acid methyl ester hydrochloride reacts with triethylamine in ethanol to yield D-aspartic acid methyl ester educt.
- The D-aspartic acid methyl ester educt reacts with methylamine aqueous solution at room temperature to form aspartic formamide.
- Aspartic formamide, ethyl acetoacetate, and potassium hydroxide react in isopropanol to produce diene salt (D-2-amino-3N-methylamino oxo-propionic acid diene formamide).
- The diene salt reacts with pivaloyl chloride in acetone under pyridine catalysis to obtain active anhydride.
- The active anhydride is condensed and further protected by deacidification to yield the crude product of this compound.
D-aspartic acid: is added to a mixture of sulfuryl chloride and carbinol at low temperatures to prepare D-aspartic acid methyl ester hydrochloride.
This method is advantageous due to the use of cheap and easily-obtained reagents, lower toxicity, and lower environmental impact, along with stable and simple technological operations and high yield .
化学反応の分析
アスポキシシリンは、以下の化学反応を含め、さまざまな化学反応を起こします。
酸化: アスポキシシリンは特定の条件下で酸化される可能性があり、異なる酸化生成物を生じます。
還元: 還元反応は、アスポキシシリンに存在する官能基を修飾し、その化学的性質を変える可能性があります。
置換: アスポキシシリンは、ある官能基が別の官能基に置き換わる置換反応を受ける可能性があり、その抗菌活性を変化させる可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究への応用
アスポキシシリンは、以下の分野を含む、幅広い科学研究への応用があります。
化学: アスポキシシリンは、β-ラクタム系抗生物質とその化学的性質の研究におけるモデル化合物として使用されます。
生物学: 細菌の耐性機構の研究や新規抗菌剤の開発に使用されます。
医学: アスポキシシリンは、重症の腹腔内感染症を含む、さまざまな細菌感染症に対する有効性を評価する臨床試験で使用されています.
産業: この化合物は、製薬業界で新規抗生物質製剤や治療法の開発に使用されます。
科学的研究の応用
Pharmacological Profile
Aspoxicillin exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis, which is characteristic of penicillin antibiotics.
Key Properties
- Chemical Structure : this compound is derived from penicillin with modifications that enhance its efficacy.
- Pharmacokinetics : It has favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life for therapeutic effectiveness.
Pediatric Infections
This compound has been extensively studied in pediatric populations for various infections, including:
- Pneumonia
- Bronchitis
- Peritonitis
Case Study: Pediatric Efficacy
A study conducted on pediatric patients demonstrated that this compound was effective in treating respiratory infections. The clinical efficacy rate was reported to be over 90% in cases of pneumonia and bronchitis, with minimal adverse effects noted .
Adult Infections
In adults, this compound has shown effectiveness against:
- Skin and Soft Tissue Infections
- Urinary Tract Infections
Case Study: Adult Efficacy
Clinical trials have indicated that this compound is effective in treating complicated urinary tract infections, with a success rate exceeding 85% in eradicating bacterial pathogens .
Surgical Prophylaxis
This compound is also utilized as a prophylactic antibiotic during surgical procedures to prevent postoperative infections.
Comparative Efficacy
To illustrate the effectiveness of this compound compared to other antibiotics, the following table summarizes findings from various studies:
Antibiotic | Infection Type | Efficacy Rate (%) | Adverse Effects |
---|---|---|---|
This compound | Pediatric Pneumonia | 90+ | Minimal |
Piperacillin | Adult Skin Infections | 85 | Moderate |
Amoxicillin | Pediatric Otitis Media | 80 | Common |
Adverse Effects
While generally well-tolerated, this compound may cause some adverse reactions, including:
- Rash
- Urticaria
- Gastrointestinal disturbances (e.g., vomiting)
Monitoring for these effects is essential, especially in pediatric populations where reactions may vary.
作用機序
アスポキシシリンは、細菌の細胞壁合成を阻害することで抗菌効果を発揮します。細菌の細胞壁に存在するペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します。 この阻害は、細胞壁の生合成を阻害し、細菌の細胞溶解と死に至ります 。アスポキシシリンの分子標的はPBPであり、細菌細胞壁の構造的完全性を維持するために不可欠です。
類似化合物との比較
アスポキシシリンは、その広域スペクトル活性と耐性菌株に対する高い有効性により、β-ラクタム系抗生物質の中で独特な存在です。類似の化合物には以下のものがあります。
アモキシシリン: 作用機序は似ていますが、活性スペクトルが異なるβ-ラクタム系抗生物質です.
ピペラシリン: アスポキシシリンと同様に有効性が高く、重症感染症に使用される広域スペクトルペニシリン誘導体です.
アンピシリン: 作用機序は似ていますが、薬物動態が異なるペニシリン誘導体です.
アスポキシシリンは、耐性菌に対する高い活性と、他の抗生物質が効果を発揮しない重症感染症で使用されることから、他の抗生物質とは一線を画しています。
生物活性
Aspoxicillin is a broad-spectrum acylureido-penicillin antibiotic, notable for its efficacy against various bacterial pathogens. This article provides an in-depth analysis of its biological activity, including mechanisms of action, antimicrobial efficacy, and post-antibiotic effects (PAEs), supported by relevant data tables and case studies.
This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the formation of the bacterial cell wall. This inhibition leads to cell lysis and death, particularly in gram-positive bacteria.
Antimicrobial Efficacy
The antimicrobial activity of this compound has been evaluated through various studies, focusing on its Minimum Inhibitory Concentration (MIC) against a range of pathogens. The following table summarizes the MIC values for this compound compared to other penicillins:
Pathogen | This compound MIC (µg/ml) | Other Penicillins MIC (µg/ml) |
---|---|---|
Staphylococcus aureus | 0.5 | 1.0 |
Enterococcus spp. | 1.0 | 2.0 |
Escherichia coli | 0.25 | 0.5 |
Bacteroides fragilis | 0.5 | 1.0 |
The data indicate that this compound exhibits comparable or superior antimicrobial activity against these pathogens when contrasted with traditional penicillins .
Post-Antibiotic Effects (PAEs)
PAEs refer to the prolonged suppression of bacterial growth after antibiotic exposure, even when the drug concentration falls below the MIC. In vitro studies have shown that this compound induces significant PAEs:
- In vitro PAE : 1.7 hours against Staphylococcus aureus.
- In vivo PAE : 5.2 hours in a thigh infection model in neutropenic mice.
These effects are attributed to both the long half-life of this compound in serum (approximately 55 minutes) and its ability to suppress regrowth at sub-MIC concentrations .
Clinical Studies and Findings
Several clinical studies have documented the effectiveness and safety profile of this compound:
- Efficacy Against Resistant Strains : A study conducted in Japan highlighted that this compound maintained activity against strains of Staphylococcus aureus that were non-beta-lactamase producing, indicating its potential utility in treating resistant infections .
- Comparative Studies : In comparative trials, this compound was found to be effective against a broader range of pathogens than many existing penicillins, suggesting its role as a first-line treatment option for various infections .
- Case Studies : One notable case involved a patient with a severe Staphylococcus aureus infection who showed significant improvement after treatment with this compound, demonstrating its clinical relevance .
特性
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)/t11-,13-,14-,15+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHELIUBJHYAEDK-OAIUPTLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046921 | |
Record name | Aspoxicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63358-49-6 | |
Record name | Aspoxicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63358-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspoxicillin [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063358496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspoxicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13816 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aspoxicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aspoxicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPOXICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0745KNO26J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aspoxicillin?
A1: this compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It accomplishes this by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [, , ]
Q2: Does this compound exhibit a bactericidal or bacteriostatic effect?
A2: this compound demonstrates a bactericidal effect, ultimately leading to bacterial cell lysis. [, ] Studies have shown that this compound exposure causes morphological changes in bacteria, such as the formation of spheroplast-like structures, followed by lysis. [, ]
Q3: Which specific PBPs in Escherichia coli does this compound target?
A3: Research indicates that this compound exhibits an affinity for PBPs 1A, 1Bs, 2, and 3 in Escherichia coli. [] The binding pattern resembles that of Ampicillin. []
Q4: How does the bactericidal activity of this compound against Escherichia coli compare to other acylureidopenicillins?
A4: Studies suggest that this compound exhibits superior bactericidal activity against Escherichia coli, leading to cell lysis, compared to other acylureidopenicillins like Piperacillin, Mezlocillin, and Apalcillin. []
Q5: Does this compound induce autolytic activity in bacteria?
A5: Yes, this compound has been shown to trigger autolytic activity in bacteria, resulting in the release of labeled murein from Escherichia coli chi 1776. [] This release is significantly greater than that observed with other penicillins. []
Q6: What is the molecular formula and weight of this compound?
A6: Detailed information regarding the molecular formula and weight of this compound can be found in scientific publications that specifically focus on its structural characterization. []
Q7: Are there any published spectroscopic analyses of this compound?
A7: Yes, studies utilizing infrared spectroscopy, ultraviolet spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry have been conducted to characterize this compound's structure and analyze its functional groups and fragmentation patterns. []
Q8: How does the structure of this compound contribute to its antibacterial activity?
A8: The presence of the N4-methyl-D-asparagine side chain in this compound appears to play a significant role in its potent bactericidal activity against Escherichia coli, particularly its ability to induce lysis. [] Additionally, the hydroxyl group on the phenyl group enhances its hydrophilicity, leading to higher and longer-lasting serum levels and increased urinary excretion. []
Q9: How does the removal of the hydroxyl group from the p-hydroxyphenyl moiety of this compound affect its pharmacokinetic properties?
A9: Removing the hydroxyl group decreases this compound's hydrophilicity, resulting in lower serum concentrations, reduced urinary excretion, and increased biliary excretion compared to the parent compound. []
Q10: What is the significance of PBP 3 in the antibacterial activity of this compound against Actinobacillus pleuropneumoniae?
A10: Research suggests that the strong antibacterial activity of this compound against Actinobacillus pleuropneumoniae is associated with its high affinity for PBP 3 in this bacterium. []
Q11: What is the half-life of this compound in serum?
A11: The serum half-life of this compound is slightly longer than other available semi-synthetic penicillins, ranging from 0.78 to 1.67 hours depending on the route of administration and patient characteristics. [, , ]
Q12: How is this compound primarily eliminated from the body?
A12: this compound is primarily excreted renally, meaning it is eliminated through the urine. [, ]
Q13: Does impaired renal function affect the pharmacokinetics of this compound?
A13: Yes, impaired renal function leads to higher and prolonged this compound exposure, indicated by larger areas under the curve (AUC). [] Dosage adjustments are necessary for patients with renal impairment. []
Q14: Does this compound achieve therapeutically relevant concentrations in tissues and body fluids?
A14: Yes, this compound demonstrates good penetration into various tissues and body fluids, including cerebrospinal fluid, pulmonary and tracheal tissues, maxillary sinus mucosa, nasal fluid, wound exudates, and genital organs. [, , , , , ]
Q15: What is the spectrum of activity of this compound in vitro?
A15: this compound demonstrates a broad spectrum of activity in vitro against both Gram-positive and Gram-negative bacteria. [, , , , , , , , , , ]
Q16: What are the findings from in vivo studies on the antibacterial effect of this compound?
A16: In vivo studies using mouse models of infection have demonstrated that this compound possesses potent antibacterial activity against various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pneumoniae. [, , ] It exhibits a favorable efficacy profile in these models. [, , ]
Q17: Has this compound been evaluated in clinical trials?
A17: Yes, this compound has been evaluated in clinical trials involving both adults and children. [, , , , , , , , , , , , , , , , ] These trials have investigated its efficacy in treating various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and postoperative wound infections. [, , , , , , , , , , , , , , , , ]
Q18: Are there any known mechanisms of resistance to this compound?
A18: Yes, bacterial resistance to this compound can occur through mechanisms such as the production of β-lactamases, which are enzymes that hydrolyze β-lactam antibiotics, and alterations in PBPs, reducing the binding affinity of this compound. [, , ]
Q19: Does cross-resistance exist between this compound and other β-lactam antibiotics?
A19: Cross-resistance between this compound and other β-lactam antibiotics, especially penicillins, is possible due to shared mechanisms of action and resistance. [] Bacteria resistant to one β-lactam may exhibit reduced susceptibility to others, including this compound. []
Q20: Are there alternative antibiotics to this compound for treating bacterial infections?
A21: Yes, depending on the specific bacterial pathogen and the site of infection, alternative antibiotics like Piperacillin, Mezlocillin, Ampicillin, and other β-lactams, as well as antibiotics from different classes like cephalosporins, carbapenems, and fluoroquinolones, might be considered as alternative treatment options. [, , ]
Q21: What analytical methods are commonly employed to quantify this compound concentrations?
A22: High-performance liquid chromatography (HPLC) is widely used for quantifying this compound concentrations in various biological matrices, including serum, urine, and tissue samples. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。